Cas no 408352-71-6 (2-amino-1-4-(methylsulfanyl)phenylethan-1-one)

2-Amino-1-[4-(methylsulfanyl)phenyl]ethan-1-one is a specialized organic compound featuring both an amino and a methylsulfanyl functional group attached to a phenyl ring. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the methylsulfanyl group enhances electron density, influencing its participation in nucleophilic and electrophilic reactions. The amino group further expands its utility in derivatization, enabling the formation of amides, imines, or heterocyclic compounds. Its well-defined molecular architecture ensures consistent performance in complex synthetic pathways, particularly in the development of bioactive molecules. Suitable for controlled environments, it requires handling under inert conditions due to potential sensitivity.
2-amino-1-4-(methylsulfanyl)phenylethan-1-one structure
408352-71-6 structure
Product Name:2-amino-1-4-(methylsulfanyl)phenylethan-1-one
CAS No:408352-71-6
MF:C9H11NOS
MW:181.254740953445
CID:5790314
PubChem ID:14587059
Update Time:2025-08-03

2-amino-1-4-(methylsulfanyl)phenylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • EN300-1848198
    • 408352-71-6
    • 2-amino-1-[4-(methylsulfanyl)phenyl]ethan-1-one
    • 2-Amino-1-(4-(methylthio)phenyl)ethan-1-one
    • AKOS017530282
    • CS-0289830
    • Ethanone, 2-amino-1-[4-(methylthio)phenyl]-
    • 2-amino-1-4-(methylsulfanyl)phenylethan-1-one
    • Inchi: 1S/C9H11NOS/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6,10H2,1H3
    • InChI Key: RGAZZOQHPMTLOF-UHFFFAOYSA-N
    • SMILES: S(C)C1C=CC(C(CN)=O)=CC=1

Computed Properties

  • Exact Mass: 181.05613515g/mol
  • Monoisotopic Mass: 181.05613515g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 68.4Ų

Experimental Properties

  • Density: 1.17±0.1 g/cm3(Predicted)
  • Boiling Point: 342.0±27.0 °C(Predicted)
  • pka: 7.01±0.29(Predicted)

2-amino-1-4-(methylsulfanyl)phenylethan-1-one Pricemore >>

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Additional information on 2-amino-1-4-(methylsulfanyl)phenylethan-1-one

Comprehensive Overview of 2-Amino-1-4-(Methylsulfanyl)Phenylethan-1-One (CAS 408352-71-6): Properties, Applications, and Industry Insights

2-Amino-1-4-(methylsulfanyl)phenylethan-1-one (CAS 408352-71-6) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This sulfur-containing ketone derivative combines an amino group with a methylsulfanyl moiety, making it a versatile intermediate for synthesizing bioactive molecules. Recent studies highlight its potential in drug discovery, particularly for targeting enzyme inhibition pathways, aligning with the growing demand for precision medicine solutions.

The compound’s molecular structure (C9H11NOS) exhibits both polar and non-polar regions, enabling solubility in diverse solvents—a critical factor for formulation development. Researchers are exploring its structure-activity relationships (SAR) to optimize bioavailability, a trending topic in medicinal chemistry forums. Notably, its methylsulfanyl group may contribute to metabolic stability, addressing common challenges in small-molecule therapeutics.

In agrochemical applications, CAS 408352-71-6 shows promise as a precursor for crop protection agents. With increasing global focus on sustainable agriculture, its potential role in developing low-residue pesticides resonates with green chemistry initiatives. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), meeting stringent Good Manufacturing Practice (GMP) standards for industrial-scale production.

From a commercial perspective, suppliers emphasize custom synthesis services for this compound, catering to R&D laboratories seeking tailor-made intermediates. Storage recommendations typically suggest anhydrous conditions at -20°C to preserve stability, a detail frequently queried in chemical handling discussions. Patent analyses reveal growing IP activity around derivatives of this scaffold, particularly in kinase inhibitor development—a hot sector in oncology research.

Environmental and safety assessments indicate that 2-amino-1-4-(methylsulfanyl)phenylethan-1-one requires standard laboratory precautions, with no exceptional hazards reported. This aligns with industry shifts toward benign-by-design compounds, a principle heavily debated in ACS Green Chemistry circles. As computational chemistry tools advance, in silico modeling of this molecule’s ADMET properties could accelerate its adoption in hit-to-lead optimization pipelines.

The compound’s synthetic routes often involve Friedel-Crafts acylation followed by reductive amination—topics frequently searched in organic synthesis databases. Process chemists are investigating catalytic methods to improve atom economy, reflecting the pharmaceutical industry’s emphasis on cost-effective manufacturing. Recent scientific literature suggests potential applications in material science, particularly for designing photoactive polymers.

For analytical purposes, CAS 408352-71-6 exhibits characteristic UV-Vis absorption at 270-290 nm, useful for quality control protocols. The ketone-amine tautomerism observed in solution-phase studies adds complexity to its spectroscopic characterization—a subject of multiple research publications. These findings contribute to broader discussions about structural dynamics in heteroatom-rich compounds.

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